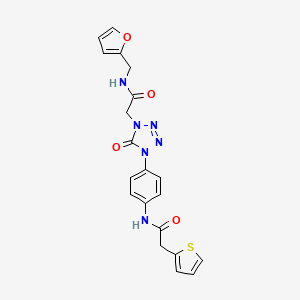

N-(furan-2-ylmethyl)-2-(5-oxo-4-(4-(2-(thiophen-2-yl)acetamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O4S/c27-18(11-17-4-2-10-31-17)22-14-5-7-15(8-6-14)26-20(29)25(23-24-26)13-19(28)21-12-16-3-1-9-30-16/h1-10H,11-13H2,(H,21,28)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBYSOWENIOTQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-(5-oxo-4-(4-(2-(thiophen-2-yl)acetamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a complex organic compound notable for its intricate structure, which incorporates multiple heterocycles including furan, thiophene, and tetrazole. This compound has garnered attention for its potential biological activities, particularly in the pharmaceutical sector.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 438.5 g/mol. Its structural components suggest possible interactions with various biological targets, making it a candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 438.5 g/mol |

| CAS Number | 1396751-85-1 |

Antiviral Potential

Research indicates that compounds featuring tetrazole and thiophene rings exhibit diverse biological activities, including antiviral effects. For instance, derivatives of similar structures have shown efficacy against various viral targets, suggesting that this compound may also possess antiviral properties. In vitro studies are necessary to confirm these effects.

Antimicrobial Properties

Compounds containing five-membered heterocycles like tetrazole and thiophene have been explored for their antibacterial properties. The unique combination of functional groups in this compound may enhance its effectiveness against bacterial strains.

The mechanism by which this compound exerts its biological activity is likely multifaceted, involving interactions with specific proteins or pathways implicated in disease processes. Molecular docking studies could elucidate binding affinities and provide insights into the mechanisms of action against targeted biological systems.

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds structurally related to this compound:

- Inhibition Studies : Research has shown that derivatives with similar heterocyclic structures have inhibited viral replication in cell cultures, indicating potential as antiviral agents .

- Antibacterial Activity : Compounds with furan and thiophene rings have demonstrated significant antibacterial activity against various pathogens in laboratory settings .

- Pharmacological Profiling : Structure-based drug design approaches have identified critical pharmacophore features that enhance the selectivity and potency of related compounds against specific targets such as phosphoinositide 3 kinases (PI3Ks), which are implicated in inflammation and cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Tetrazole Derivatives

N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide ():

This compound shares a tetrazole core but lacks the thiophene and furan substituents. Instead, it features a benzyl group and dimethoxyphenethyl side chain. The absence of sulfur-containing heterocycles may reduce its electronic complexity compared to the target compound.4-Arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives ():

These oxazolone derivatives incorporate indole and fluoro-substituted aryl groups. Unlike the target compound’s tetrazole ring, the oxazolone core may confer distinct reactivity and bioactivity, such as enhanced antioxidant activity in compound 6a .

Triazole and Thiadiazole Analogues

- 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazole(4H)-3-yl)-sulfanyl)-N-acetamides (): These triazole derivatives exhibit anti-exudative activity linked to their sulfanyl and acetamide groups.

Bioactivity Profiles

Key Observations :

Structural and Spectroscopic Analysis

- NMR Profiling : highlights that chemical shift differences in regions A (39–44 ppm) and B (29–36 ppm) can pinpoint substituent effects. For the target compound, thiophene’s electron-withdrawing nature may deshield nearby protons, altering shifts compared to furan-only analogues .

- Crystallography : Programs like SHELXL () are critical for resolving the tetrazole ring’s conformation and hydrogen-bonding networks, which influence crystal packing and stability .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(furan-2-ylmethyl)-2-(5-oxo-4-(4-(2-(thiophen-2-yl)acetamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide?

- Methodology : The compound can be synthesized via multi-step reactions involving: (i) Reflux conditions : Use triethylamine as a base and chloroacetyl chloride for acetylation of intermediate heterocycles (e.g., 1,3,4-oxadiazole derivatives) . (ii) Monitoring : Track reaction progress via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) . (iii) Purification : Recrystallize using solvents like pet-ether or DMF/water mixtures to isolate solids .

- Key Considerations : Optimize stoichiometry (e.g., 1.5:1 molar ratio of chloroacetyl chloride to amine intermediates) and reaction time (4–6 hours) to maximize yield .

Q. How should researchers characterize the structural identity of this compound?

- Analytical Techniques :

- Spectroscopy : Use -NMR and -NMR to confirm substituent positions (e.g., furan methyl protons at δ 4.2–4.5 ppm, tetrazole carbonyl at δ 165–170 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] peaks) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in tetrazole rings) .

- Data Interpretation : Compare spectral data with structurally similar compounds (e.g., thiazolidinedione derivatives) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Assay Design :

- Antimicrobial Activity : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anti-inflammatory Potential : Assess anti-exudative activity in carrageenan-induced rat paw edema models .

- Dose-Response : Test concentrations ranging from 1–100 µM, with positive controls (e.g., diclofenac for inflammation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Substituent Variation : Modify the thiophene acetamide group (e.g., replace with pyridine or benzothiazole) and evaluate changes in bioactivity .

- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, molecular docking) to correlate electronic properties (e.g., logP, H-bond donors) with activity .

- Case Study : shows that substituting the furan ring with bulkier groups (e.g., phenyl) reduces anti-exudative activity, highlighting steric sensitivity .

Q. What strategies are effective for identifying the compound’s molecular targets?

- In Silico Approaches : Perform molecular docking against enzymes like COX-2 or antimicrobial targets (e.g., dihydrofolate reductase) using AutoDock Vina .

- In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for suspected targets .

- Pathway Analysis : Screen for inhibition of inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA in macrophage cell lines .

Q. How should researchers address contradictions in SAR data across studies?

- Data Triangulation : Compare results from orthogonal assays (e.g., enzymatic inhibition vs. cellular efficacy) to confirm mechanism .

- Statistical Validation : Apply multivariate analysis to distinguish noise from true substituent effects (e.g., principal component analysis) .

- Example : Discrepancies in tetrazole ring substitutions (e.g., vs. 4) may arise from assay-specific sensitivity; validate using multiple models .

Q. What protocols are recommended for in vivo toxicity and pharmacokinetic profiling?

- Toxicity Studies :

- Acute Toxicity : Administer doses (10–1000 mg/kg) to Wistar rats and monitor mortality, organ weight, and histopathology over 14 days .

- Subchronic Testing : Conduct 28-day repeated-dose studies with hematological and biochemical analysis (e.g., liver enzymes) .

- Pharmacokinetics :

- Bioavailability : Use HPLC-MS to measure plasma concentration-time profiles after oral/intravenous administration .

- Metabolite Identification : Perform LC-QTOF-MS to detect phase I/II metabolites in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.